molecular formula C8H11NO2 B13182007 1-(Furan-2-yl)-3-(methylamino)propan-2-one

1-(Furan-2-yl)-3-(methylamino)propan-2-one

Cat. No.: B13182007
M. Wt: 153.18 g/mol
InChI Key: DXEPQYHUNBVVNJ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-(methylamino)propan-2-one (CAS 1598162-94-7) is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds featuring furan rings and methylamino-propanone motifs are of significant interest in neuroscience research, particularly in the development of ligands that target central nervous system (CNS) receptors . For instance, structurally similar compounds containing a flexible 3-(methylamino)propyloxy chain have been explored as non-imidazole histamine H3 receptor antagonists . Histamine H3 receptors are presynaptic receptors that modulate the release of various neurotransmitters in the brain, and antagonists of this receptor are investigated for potential therapeutic applications in neurological disorders such as narcolepsy, cognitive deficits, and obesity . Furthermore, furan-based acrylamide derivatives have been studied for their functional interactions with other receptor types, including the α7 nicotinic acetylcholine receptor, highlighting the relevance of the furan heterocycle in neuropharmacological probe design . The synthesis of complex molecules, including certain antidepressants, often relies on metal-catalyzed transformations to construct key structural motifs, underscoring the importance of specialized intermediates like this compound in modern synthetic chemistry . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific hazard information, consult the current Safety Data Sheet.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(furan-2-yl)-3-(methylamino)propan-2-one

InChI

InChI=1S/C8H11NO2/c1-9-6-7(10)5-8-3-2-4-11-8/h2-4,9H,5-6H2,1H3

InChI Key

DXEPQYHUNBVVNJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthesis via Enaminones

Enaminones are versatile intermediates in organic synthesis. The preparation of this compound can be achieved by reacting a furan-based enaminone with methylamine. This process often requires a catalyst and involves the removal of water formed during the reaction.

Procedure:

  • Starting Materials: Furan-based β-diketone or enaminone, methylamine (MeNH2).
  • Catalyst: Typically, p-toluenesulfonic acid (PTSA) is used.
  • Solvent: Toluene is commonly used due to its ability to facilitate azeotropic distillation.
  • Reaction Conditions: The mixture is heated under reflux while continuously removing water through azeotropic distillation with toluene.
  • Purification: The product is purified by vacuum distillation or crystallization.

Alternative Methods

Other methods might involve the direct reaction of a furan-based aldehyde or ketone with methylamine under specific conditions, although these are less commonly reported for this particular compound.

Chemical Analysis and Characterization

The characterization of this compound involves various spectroscopic techniques:

Research Discoveries and Applications

Research on compounds like this compound often focuses on their potential biological activities and applications in organic synthesis. These compounds can serve as precursors for more complex molecules with pharmaceutical or material science applications.

Synthetic Applications

The versatility of furan-based compounds in organic synthesis makes them valuable intermediates for constructing complex molecules. They can participate in various reactions, such as cycloadditions and substitutions, to form novel compounds with potential applications.

Data Tables

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Data
$${}^{1}$$H NMR (CDCl$$_3$$) δ (ppm): 7.50-7.60 (m, 1H), 6.30-6.40 (m, 2H), 5.60-5.70 (m, 1H), 3.00-3.10 (s, 3H)
$${}^{13}$$C NMR (CDCl$$_3$$) δ (ppm): 190.0, 155.0, 145.0, 110.0, 35.0
HRMS (ESI) m/z: [M+H]$$^+$$ Calcd for C$$8$$H$${10}$$NO$$_2$$: 152.0712. Found: 152.0709

Table 2: Reaction Conditions for Synthesis

Condition Description
Starting Materials Furan-based β-diketone or enaminone, methylamine
Catalyst p-Toluenesulfonic acid (PTSA)
Solvent Toluene
Reaction Conditions Reflux with azeotropic distillation
Purification Vacuum distillation or crystallization

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-3-(methylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Furan-2-yl)-3-(methylamino)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-3-(methylamino)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and methylamino group play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Aromatic Substituent Effects

  • Furan vs. For example, 1-(3-Fluorophenyl)-1-(methylamino)propan-2-one exhibits psychoactivity due to halogenated phenyl groups enhancing lipophilicity and blood-brain barrier penetration .
  • Methylamino Group: The methylamino substituent at C3 distinguishes the target compound from non-aminated analogs like 1-(Furan-2-yl)propan-2-one. This group may confer basicity and hydrogen-bonding capacity, influencing receptor binding or metabolic stability.

Physical and Spectroscopic Data Comparison

Property This compound 1-(Furan-2-yl)propan-2-one 2-(Methylamino)-1-(3-methylphenyl)propan-1-one
Molecular Weight ~167.2 g/mol (estimated) 138.16 g/mol 191.3 g/mol
1H NMR (Key Peaks) Not reported δ 2.2 (s, CH3), 6.2–7.4 (furan) δ 2.3 (s, CH3), 7.2–7.4 (aromatic)
Melting Point Not reported Liquid at room temperature 122–124°C (HCl salt)
Bioactivity Inferred psychoactivity Flavoring agent Stimulant (3-MMC analog)

Biological Activity

1-(Furan-2-yl)-3-(methylamino)propan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a methylamino group, and a propanone moiety. Its molecular formula is C9H11N1O1C_9H_{11}N_1O_1 with a molecular weight of approximately 153.18 g/mol. The unique arrangement of these functional groups contributes to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, modulating their activity. This interaction can influence several biochemical pathways, particularly those related to neurotransmission and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's effectiveness varies depending on the specific microorganism tested.

Microorganism TestedInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1416 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties . Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth. Notably, it has demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells .

Cancer Cell LineIC50 (µM)
MCF78.5
A5496.7

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. The results indicated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL, suggesting potential for further development as an antimicrobial agent.
  • Anticancer Research : In vitro studies have demonstrated that treatment with this compound resulted in increased apoptosis in MCF7 cells, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

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